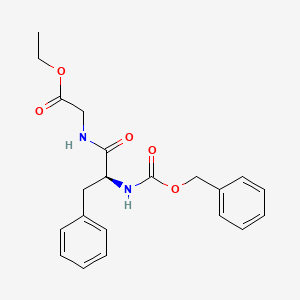
Ethyl ((benzyloxy)carbonyl)-L-phenylalanylglycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl ((benzyloxy)carbonyl)-L-phenylalanylglycinate is a synthetic compound used primarily in peptide synthesis. It is a derivative of phenylalanine and glycine, protected by a carbobenzyloxy (Cbz) group. This compound is significant in the field of organic chemistry, particularly in the synthesis of peptides and proteins.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl ((benzyloxy)carbonyl)-L-phenylalanylglycinate typically involves the protection of the amino group of phenylalanine with a carbobenzyloxy group, followed by coupling with glycine ethyl ester. The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and impurities.
化学反応の分析
Types of Reactions: Ethyl ((benzyloxy)carbonyl)-L-phenylalanylglycinate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The carbobenzyloxy group can be removed under acidic or hydrogenolytic conditions to yield the free amine.
Coupling Reactions: It can participate in peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere or acidic conditions using trifluoroacetic acid (TFA).
Coupling: DCC or N,N’-diisopropylcarbodiimide (DIC) with DMAP or N-hydroxysuccinimide (NHS) in organic solvents like dichloromethane or dimethylformamide (DMF).
Major Products:
Hydrolysis: Phenylalanylglycine.
Deprotection: Phenylalanylglycine ethyl ester.
Coupling: Longer peptide chains.
科学的研究の応用
Ethyl ((benzyloxy)carbonyl)-L-phenylalanylglycinate is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis and as a model compound for studying peptide bond formation.
Biology: In the synthesis of biologically active peptides and proteins.
Medicine: As an intermediate in the synthesis of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and development purposes
作用機序
The mechanism of action of Ethyl ((benzyloxy)carbonyl)-L-phenylalanylglycinate involves its role as a protected amino acid derivative in peptide synthesis. The carbobenzyloxy group protects the amino group during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions to form peptide bonds. The molecular targets and pathways involved are primarily related to peptide bond formation and elongation .
類似化合物との比較
- N-Carbobenzyloxy-glycine ethyl ester
- N-Carbobenzyloxy-alanine ethyl ester
- N-Carbobenzyloxy-valine ethyl ester
Comparison: Ethyl ((benzyloxy)carbonyl)-L-phenylalanylglycinate is unique due to the presence of both phenylalanine and glycine residues, making it a versatile building block for synthesizing peptides with diverse properties. Compared to other similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, which can be advantageous in designing peptides with specific biological activities .
特性
分子式 |
C21H24N2O5 |
|---|---|
分子量 |
384.4 g/mol |
IUPAC名 |
ethyl 2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetate |
InChI |
InChI=1S/C21H24N2O5/c1-2-27-19(24)14-22-20(25)18(13-16-9-5-3-6-10-16)23-21(26)28-15-17-11-7-4-8-12-17/h3-12,18H,2,13-15H2,1H3,(H,22,25)(H,23,26)/t18-/m0/s1 |
InChIキー |
VJZPGAICPGGHTL-SFHVURJKSA-N |
異性体SMILES |
CCOC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
CCOC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


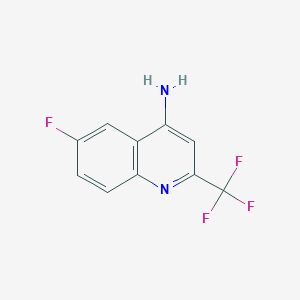
![3-[3-(2-Naphthyl)-1,2,4-oxadiazol-5-yl]propionic acid](/img/structure/B8276488.png)
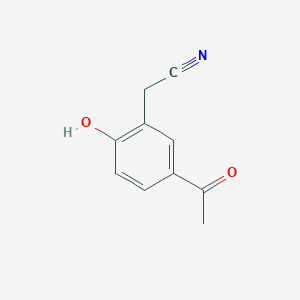

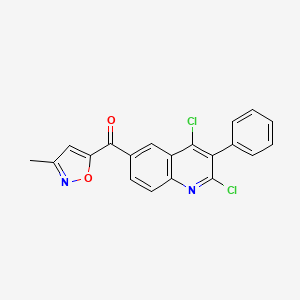
![tert-Butyl 4-(5-nitro-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate](/img/structure/B8276527.png)
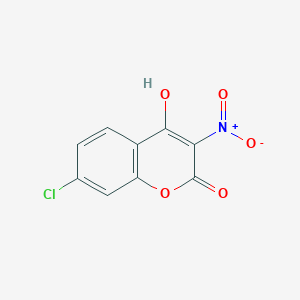
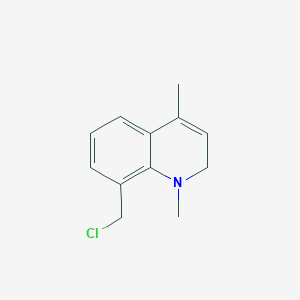
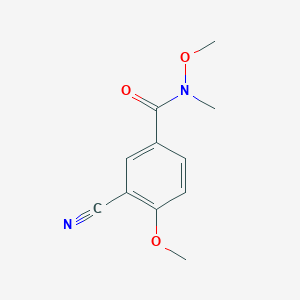
![1-[4-(3-Bromopropoxy)-3-methylphenyl]ethanone](/img/structure/B8276554.png)
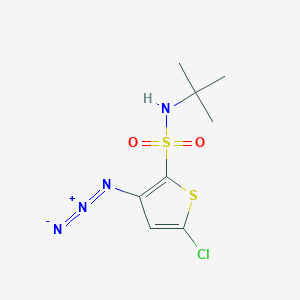
![ethyl 3-ethyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B8276562.png)
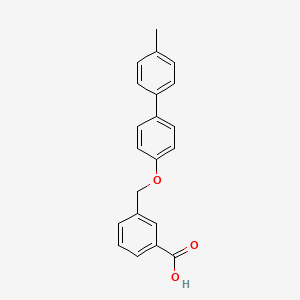
![6-(5-Bromo-[1,3,4]thiadiazol-2-yl)-isoquinoline](/img/structure/B8276578.png)
